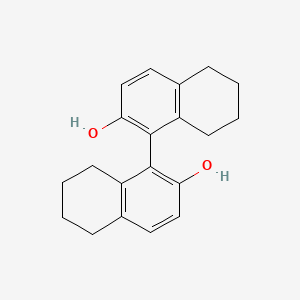

(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthol derivatives, including (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, often employs one-pot multicomponent Mannich reactions. These reactions are pivotal for generating a wide array of bioactive substances and serve as building blocks for further chemical transformations (Petkov & Simeonov, 2023).

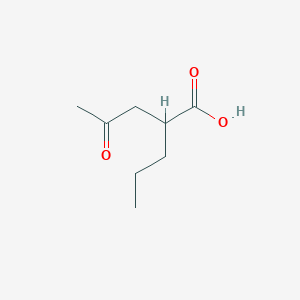

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, such as (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, showcases a significant π-deficient large conjugated planar structure. This structural feature enables these compounds to interact readily with various biological and chemical entities via noncovalent bonds, thus exhibiting extensive potential in medicinal applications and chemical reactivity (Gong et al., 2016).

Chemical Reactions and Properties

Naphthol derivatives participate in a variety of chemical reactions, underlining their versatility and utility as building blocks in synthetic chemistry. The reactivity often involves electrophilic aromatic substitution, given their aromatic nature and the presence of electron-rich domains within their structure. This reactivity profile is crucial for further modifications and applications in creating more complex molecules (Ding et al., 2019).

Physical Properties Analysis

The physical properties of naphthol derivatives, including solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The presence of the naphthalene core imparts rigidity and planarity, affecting the material's physical behavior and its interaction with solvents and other molecules. This aspect is crucial for applications in materials science and organic electronics, where solubility and crystallinity play pivotal roles (Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties of naphthol derivatives are characterized by their aromaticity, reactivity towards electrophiles, and potential to undergo various organic transformations. These properties are leveraged in synthesizing complex molecules and polymers, where naphthol derivatives act as core structural units. The electron-rich nature of the naphthalene moiety makes these compounds suitable candidates for further functionalization and application in creating advanced materials and chemical intermediates (Fenouillot et al., 2010).

Applications De Recherche Scientifique

Efficient Synthesis and Catalysis

(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol demonstrates notable efficiency in synthesis and catalysis. Takasaki et al. (2007) illustrated its use in the highly efficient synthesis of optically pure derivatives through partial hydrogenation, emphasizing its practicality in producing these compounds in good to high yields without racemization (Takasaki et al., 2007). Moreover, Zhang and Chan (1997) highlighted its role in the enantioselective addition of diethylzinc to aromatic aldehydes, achieving high enantiomeric excesses for chiral alcohol products (Zhang & Chan, 1997).

Molecular Imprinting and Chromatography

Ou, Tang, and Zou (2005) demonstrated its application in molecular imprinting and chromatography, where it was used as a templating molecule in the preparation of molecular imprinting polymer (MIP) monolithic columns. This use case was notable for its hydrophobic and hydrogen-bonding interactions that were crucial for retention and resolution in chromatographic separations (Ou, Tang, & Zou, 2005).

Asymmetric Hydroformylation and Diels-Alder Reactions

In 2015, Ishihara et al. explored its use in asymmetric Diels-Alder reactions. The study utilized a chiral Zn(II)/Mg(II) bimetallic template derived from (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol for catalyzing these reactions, achieving high enantiomeric purities in the resulting bicyclic γ-lactones (Ishihara et al., 2015).

Circularly Polarized Luminescence

Deng, Schley, and Ung (2020) explored its application in circularly polarized luminescence (CPL) emitters. They synthesized analogues of Shibasaki's lanthanide complexes supported by this compound, achieving high quantum yields and strong CPL for various elements (Deng, Schley, & Ung, 2020).

Polymer Synthesis and Applications

The compound also finds applications in polymer science. Hu et al. (1996) demonstrated its use in the synthesis and characterization of aromatic polyesters, leveraging its optically active polymeric form to generate novel polymeric Lewis acid complexes (Hu et al., 1996). Similarly, in 2015, Gudeangadi et al. synthesized chiral polyurethane, leading to a π-stacked 2/1-helical polymer, highlighting the versatility and potential of this compound in advanced polymer chemistry (Gudeangadi et al., 2015).

Propriétés

IUPAC Name |

1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12,21-22H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXIFKBYNJRJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983974 | |

| Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | |

CAS RN |

65355-14-8, 65355-00-2 | |

| Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(+)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, often abbreviated as (S)-H8-BINOL, a valuable starting material for developing novel chiral ligands?

A1: (S)-H8-BINOL represents a readily available chiral building block. Its rigid structure and multiple points for derivatization make it ideal for creating diverse chiral environments. [] Notably, researchers have successfully synthesized a new class of axially chiral η6-benzene ligands from (S)-H8-BINOL. These ligands, containing three benzene rings, demonstrate remarkable selectivity when coordinated with ruthenium, forming only one of the three possible isomeric complexes. [] This predictable coordination behavior is highly advantageous in asymmetric catalysis.

Q2: What catalytic applications have been explored for the chiral η6-benzene ligands derived from (S)-H8-BINOL?

A2: The ruthenium complexes bearing the (S)-H8-BINOL-derived chiral η6-benzene ligands have shown promising results in the asymmetric C-H activation of N-sulfonyl ketimines with alkynes. [] This reaction provides a pathway to synthesize a variety of chiral spirocyclic sultams, valuable compounds in medicinal chemistry. The reported yields reach up to 99% with excellent enantioselectivity, exceeding 99% ee in some cases. [] This highlights the potential of these novel ligands in developing efficient and selective catalytic processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea](/img/structure/B1225597.png)

![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)

![1-[4-(2-Chlorophenoxy)butyl]imidazole](/img/structure/B1225613.png)

![7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate](/img/structure/B1225615.png)

![1-[5-(2-Furanylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-phenylethanone](/img/structure/B1225616.png)

![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B1225623.png)